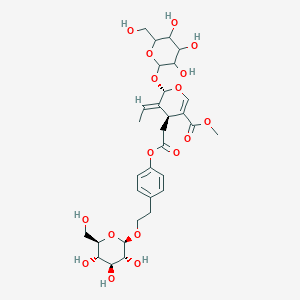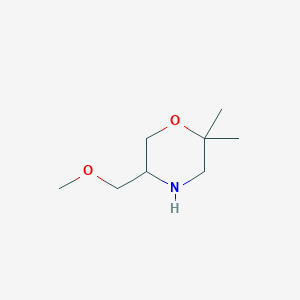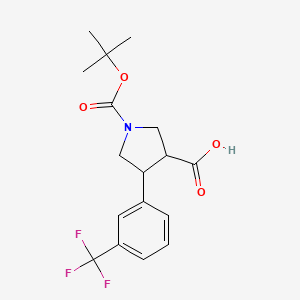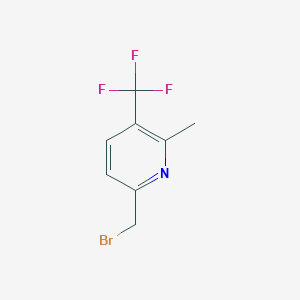
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, methyl, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methyl-3-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The bromomethyl group can act as a reactive site for further functionalization, enabling the compound to form covalent bonds with target proteins or other biomolecules .
Comparaison Avec Des Composés Similaires
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
3-(Bromomethyl)-5-(trifluoromethyl)pyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-(Trifluoromethyl)pyridine: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)pyridine: Another positional isomer with distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C8H7BrF3N |
|---|---|
Poids moléculaire |
254.05 g/mol |
Nom IUPAC |
6-(bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c1-5-7(8(10,11)12)3-2-6(4-9)13-5/h2-3H,4H2,1H3 |
Clé InChI |
VUBCWXODBKASEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


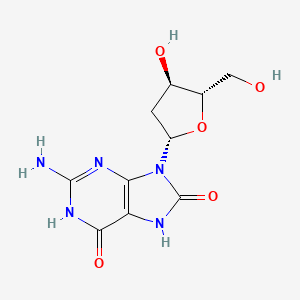

![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)
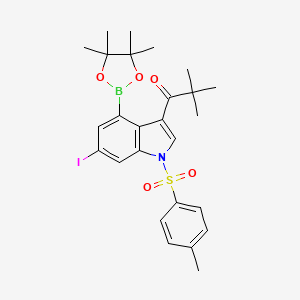


![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)

![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12932940.png)
![Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12932944.png)
